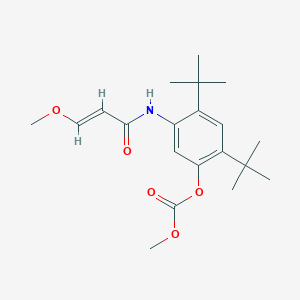
2,4-Di-tert-butyl-5-(3-methoxyacrylamido)phenyl methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Di-tert-butyl-5-(3-methoxyacrylamido)phenyl methyl carbonate: is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes tert-butyl groups, a methoxyacrylamido moiety, and a phenyl methyl carbonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-tert-butyl-5-(3-methoxyacrylamido)phenyl methyl carbonate typically involves multiple steps. One common approach is the Friedel-Crafts alkylation of phenol with isobutylene, catalyzed by a strong acid such as triflic acid or zeolites
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Di-tert-butyl-5-(3-methoxyacrylamido)phenyl methyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl methyl carbonates.
Scientific Research Applications
Chemistry: In chemistry, 2,4-Di-tert-butyl-5-(3-methoxyacrylamido)phenyl methyl carbonate is used as an intermediate in the synthesis of more complex molecules. It can also serve as a building block in the development of new materials and catalysts.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery.
Medicine: In medicine, this compound can be explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and adhesives. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2,4-Di-tert-butyl-5-(3-methoxyacrylamido)phenyl methyl carbonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methoxyacrylamido group plays a crucial role in its binding affinity and specificity, while the tert-butyl groups enhance its stability and lipophilicity.
Comparison with Similar Compounds
2,4-Di-tert-butylphenol: A related compound used in the production of antioxidants and UV absorbers.
Ivacaftor Methylcarbonate: A compound with a similar carbonate structure used in the treatment of cystic fibrosis.
Uniqueness: 2,4-Di-tert-butyl-5-(3-methoxyacrylamido)phenyl methyl carbonate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H29NO5 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
[2,4-ditert-butyl-5-[[(E)-3-methoxyprop-2-enoyl]amino]phenyl] methyl carbonate |
InChI |
InChI=1S/C20H29NO5/c1-19(2,3)13-11-14(20(4,5)6)16(26-18(23)25-8)12-15(13)21-17(22)9-10-24-7/h9-12H,1-8H3,(H,21,22)/b10-9+ |
InChI Key |
XJAAHPJPHIVYAQ-MDZDMXLPSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)/C=C/OC)OC(=O)OC)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C=COC)OC(=O)OC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















